![molecular formula C10H14N6O4 B1210045 6-Hydrazinyl-9-pentofuranosyl-9h-purine CAS No. 5746-27-0](/img/structure/B1210045.png)
6-Hydrazinyl-9-pentofuranosyl-9h-purine
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Overview
Description
6-Hydrazinyl-9-pentofuranosyl-9h-purine is a chemical compound with the molecular formula C10H14N6O4 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Hydrazination: The 6-chloropurine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 6-position of the purine ring.
Pentofuranosylation: The resulting 6-hydrazinylpurine is then subjected to a glycosylation reaction with a pentofuranosyl donor, such as a protected ribose derivative, to form the final compound.
The reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-9-pentofuranosyl-9h-purine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydrazinyl-9-pentofuranosyl-9h-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-9-pentofuranosyl-9h-purine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Nucleic Acid Interference: It can incorporate into nucleic acids, leading to the disruption of DNA and RNA synthesis and function.
Signal Transduction Pathways: The compound may affect signal transduction pathways by modulating the activity of kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinopurine: A simpler analog without the pentofuranosyl group.
9-β-D-Ribofuranosyl-6-hydrazinopurine: A closely related compound with a ribofuranosyl group instead of a pentofuranosyl group.
6-Chloropurine: The starting material for the synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine.
Uniqueness
This compound is unique due to the presence of both the hydrazinyl and pentofuranosyl groups, which confer distinct chemical properties and biological activities
Biological Activity
6-Hydrazinyl-9-pentofuranosyl-9H-purine is a purine derivative with significant biological activity, particularly in the context of enzyme inhibition and nucleic acid interference. This compound has garnered attention for its potential applications in biochemistry and medicinal chemistry.
- Molecular Formula : C10H14N6O4
- Molecular Weight : 286.26 g/mol
- Structural Features : The compound features a hydrazinyl group at the 6-position and a pentofuranosyl moiety, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition :
-
Nucleic Acid Interference :
- It can incorporate into nucleic acids, disrupting DNA and RNA synthesis. This property is particularly relevant for its potential use as an antiviral or anticancer agent, where interference with nucleic acid function is desired.
-
Signal Transduction Modulation :
- The compound may affect various signal transduction pathways by modulating the activity of kinases and other signaling proteins, thereby influencing cellular responses.
Biological Studies
Several studies have explored the biological effects of this compound:
-
Case Study on Purine Metabolism :
A study involving patients with hereditary xanthinuria highlighted the role of purine metabolism enzymes. While this study did not directly involve this compound, it underscores the importance of purine derivatives in metabolic pathways and their potential therapeutic implications . -
In Vitro Studies :
In vitro experiments demonstrated that this compound significantly inhibits xanthine oxidase activity, leading to decreased uric acid production. This effect suggests its potential utility in treating conditions like gout or hyperuricemia .
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
6-Hydrazinopurine | Simpler analog without pentofuranosyl group | Moderate enzyme inhibition |
9-β-D-Ribofuranosyl-6-hydrazinopurine | Contains ribofuranosyl group | Antiviral properties |
6-Chloropurine | Precursor for synthesis | Less selective enzyme inhibition |
Research Applications
The compound's unique properties make it a valuable building block in various research applications:
- Medicinal Chemistry : It serves as a precursor for synthesizing more complex nucleoside analogs that may have therapeutic applications.
- Biochemical Probes : Its ability to inhibit specific enzymes makes it useful for probing metabolic pathways and understanding disease mechanisms related to purine metabolism.
Properties
CAS No. |
5746-27-0 |
---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)20-10/h2-4,6-7,10,17-19H,1,11H2,(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
DGKZTAGCCXJUAT-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |
Synonyms |
1-aminoadenosine |
Origin of Product |
United States |
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